(1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 7-position of the indole ring and an ethanamine group at the 1-position, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction, where the 7-fluoroindole is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanamine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives, such as neurotransmitter activity and enzyme interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of (1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Indole: The parent compound, indole, shares the core structure but lacks the fluorine and ethanamine groups.
7-Fluoroindole: Similar to the compound but without the ethanamine group.
1-(7-Fluoro-1H-indol-2-yl)ethan-1-amine: Similar but without the hydrochloride salt form.
Uniqueness:
Properties
Molecular Formula |
C10H12ClFN2 |
---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
(1S)-1-(7-fluoro-1H-indol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11FN2.ClH/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9;/h2-6,13H,12H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
CGAUKKGOVWRRGH-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(N1)C(=CC=C2)F)N.Cl |
Canonical SMILES |
CC(C1=CC2=C(N1)C(=CC=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.